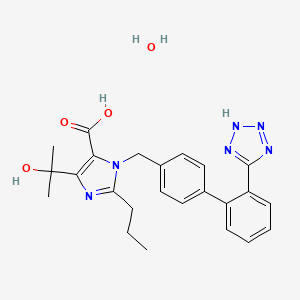

Olmesartan monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

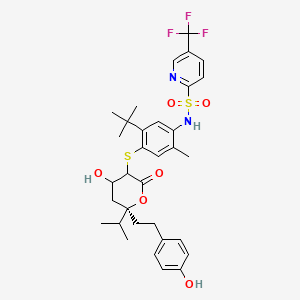

オルメサルタン一水和物は、アンジオテンシンII受容体拮抗薬(ARB)のクラスに属する医薬品化合物です。 アンジオテンシンIIが受容体に結合するのを防ぐことにより、主に高血圧(高血圧)の管理に使用され、血管収縮とアルドステロン分泌を減少させます 。 この化合物は、高い有効性で知られており、BenicarやOlmetecなどのさまざまなブランド名で販売されています .

準備方法

合成ルートと反応条件

オルメサルタン一水和物の合成は、基本的な構成要素から始まり、複数のステップを伴います。 反応条件には通常、ジメチルホルムアミド(DMF)などの溶媒と、水素化反応のための炭素担持パラジウム(Pd / C)などの触媒の使用が含まれます .

工業生産方法

工業環境では、オルメサルタン一水和物は、バッチプロセスと連続プロセスの組み合わせを使用して、高い収量と純度を確保するために生成されます。 このプロセスには、高圧液体クロマトグラフィー(HPLC)などの高度な技術を使用して、精製と品質管理を行います .

化学反応の分析

反応の種類

オルメサルタン一水和物は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムなどの試薬によって触媒されます。

還元: 炭素担持パラジウム(Pd / C)を使用した水素化は一般的な方法です。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 炭素担持パラジウムの存在下での水素ガス。

主な製品

これらの反応から生成される主な生成物は、最終的なオルメサルタン一水和物化合物を生成するためにさらに処理されるさまざまな中間体です .

科学研究への応用

オルメサルタン一水和物は、科学研究において幅広い用途があります。

化学: ARBとその受容体との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と遺伝子発現への影響について調査されています。

医学: 高血圧の管理における役割と、他の心血管疾患の治療における潜在的な利点について、広範囲にわたって研究されています。

科学的研究の応用

Olmesartan monohydrate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying ARBs and their interactions with receptors.

Biology: Investigated for its effects on cellular signaling pathways and gene expression.

Medicine: Extensively studied for its role in managing hypertension and its potential benefits in treating other cardiovascular diseases.

Industry: Used in the formulation of various pharmaceutical products

作用機序

オルメサルタン一水和物は、アンジオテンシンIIタイプ1(AT1)受容体を選択的に阻害することで効果を発揮します。これにより、アンジオテンシンIIが受容体に結合することが阻止され、血管収縮作用とアルドステロン分泌作用が阻害されます。 AT1受容体の阻害は、血管拡張、血圧の低下、アルドステロンレベルの低下につながります .

類似化合物との比較

類似化合物

- ロサルタン

- バルサルタン

- イルベサルタン

- テルミサルタン

- カンデサルタン

独自性

オルメサルタン一水和物は、AT1受容体に対する高い結合親和性とその持続的な効果により、独自です。 他のARBと比較して、より強力で持続的な降圧効果があり、多くの患者にとって好ましい選択肢となっています .

特性

CAS番号 |

913529-31-4 |

|---|---|

分子式 |

C24H28N6O4 |

分子量 |

464.5 g/mol |

IUPAC名 |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrate |

InChI |

InChI=1S/C24H26N6O3.H2O/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);1H2 |

InChIキー |

CBVAUXGQUBKMCU-UHFFFAOYSA-N |

正規SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)